molecular formula C10H11F3N2O2 B6153194 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea CAS No. 696617-92-2

1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea

Cat. No.: B6153194
CAS No.: 696617-92-2
M. Wt: 248.2
InChI Key:
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Description

1-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a dimethylurea moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various scientific fields .

Biochemical Analysis

Biochemical Properties

1-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbon-centered radical intermediates, which are essential in radical trifluoromethylation processes . The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes and proteins involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, high concentrations of derivatives of this compound have been shown to decrease cell viability, primarily due to their toxic activity . Additionally, it can modulate the NF-κB signaling pathway, which is crucial for various cellular processes, including inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The trifluoromethyl group in this compound plays a significant role in its molecular interactions, enhancing its binding affinity and specificity . This group is known to participate in radical trifluoromethylation processes, which are critical for the compound’s biochemical activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound’s effects can change over time, with long-term exposure leading to alterations in cellular function. For instance, the stability of the compound in various conditions can affect its efficacy and toxicity in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects. For example, high doses of derivatives of this compound have been associated with decreased cell viability and other toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group in this compound is particularly important for its metabolic activity, as it can influence the compound’s stability and reactivity . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, affecting its activity and function . For instance, the compound’s ability to modulate the NF-κB signaling pathway may be linked to its localization within specific cellular compartments .

Preparation Methods

The synthesis of 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-(trifluoromethyl)aniline with dimethylcarbamoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .

Chemical Reactions Analysis

1-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea has a wide range of scientific research applications:

Comparison with Similar Compounds

1-[4-Hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea can be compared with other similar compounds, such as:

    4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the dimethylurea moiety.

    1-(4-trifluoromethylphenyl)urea: Similar to the target compound but without the hydroxy group.

    N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Contains a trifluoromethyl group and is used in pharmaceuticals[][5].

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[4-hydroxy-3-(trifluoromethyl)phenyl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-15(2)9(17)14-6-3-4-8(16)7(5-6)10(11,12)13/h3-5,16H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGUFTPPQXTCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032401
Record name 3-[4-Hydroxy-3-(trifluoromethyl)phenyl]-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696617-92-2
Record name 3-[4-Hydroxy-3-(trifluoromethyl)phenyl]-1,1-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-hydroxy-3-(trifluoromethyl)phenyl]-3,3-dimethylurea
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